molecular formula C9H9NO3 B13911560 Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate

Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate

Cat. No.: B13911560
M. Wt: 179.17 g/mol
InChI Key: XSULXCCTSOUFIQ-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate (CAS: 2708278-43-5) is a bicyclic heterocyclic compound featuring a partially saturated furan ring fused to a pyridine moiety. Its synthesis and structural characterization are critical for understanding its reactivity and interactions in biological systems .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate

InChI

InChI=1S/C9H9NO3/c1-12-9(11)7-2-4-10-8-6(7)3-5-13-8/h2,4H,3,5H2,1H3

InChI Key

XSULXCCTSOUFIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCOC2=NC=C1

Origin of Product

United States

Preparation Methods

Metal-Free Heterocyclization of Pyridine-N-oxide Derivatives

A notable method involves the metal-free heterocyclization of pyridine-N-oxide derivatives to yield 2,3-substituted furo[2,3-b]pyridines, including methyl esters at the 4-position. This approach, described by a 2016 study, uses mild conditions and avoids harsh reagents or metals, achieving yields between 50% and 91% for various 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines, which are structurally analogous to the target compound.

Key features:

  • Starting materials: Pyridine-N-oxide derivatives bearing substituents at positions 2 and 3.
  • Reaction conditions: Mild, metal-free, often involving cyclization under heating.
  • Outcome: Efficient formation of the fused furo[2,3-b]pyridine ring system with ester functionality.
  • Functionalization: The method allows further C–H amination and borylation on the pyridine ring.

Palladium-Catalyzed Cross-Coupling and Cyclization Strategies

Patent literature describes the preparation of 2,3-dihydrofuro[2,3-b]pyridine derivatives via palladium-catalyzed reactions involving halo-substituted precursors. For example, a mixture of 6-(1-chloroethyl)-2,3-dihydrofuro[2,3-b]pyridine with palladium catalysts and ligands heated at 100 °C for 12–24 hours affords substituted dihydrofuro[2,3-b]pyridines after work-up and chromatography.

Typical procedure:

  • Reactants: Halo-substituted dihydrofuro[2,3-b]pyridines.
  • Catalysts: Allyl(2-di-tert-butylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl)palladium(II) triflate and appropriate ligands.
  • Work-up: Extraction, washing, drying, and flash chromatography.
  • Outcome: Isolated substituted dihydrofuro[2,3-b]pyridines including nitrile and ester derivatives.

Summary Table of Preparation Methods

Methodology Starting Materials Conditions Yield Range Notes
Metal-free heterocyclization of pyridine-N-oxides Pyridine-N-oxide derivatives with substituents Mild heating, metal-free 50–91% Facile, mild, allows further functionalization
Acid-catalyzed hydrolysis + thermal cyclization 4-Cyano-4,5-dihydroazepines Acidic resin hydrolysis, 160 °C sealed tube ~58% Thermal ring closure, applicable to ester derivatives
Pd-catalyzed cross-coupling and cyclization Halo-substituted dihydrofuro[2,3-b]pyridines Pd catalyst, 100 °C, 12–24 h Not specified Enables substitution diversity, requires chromatography
Microwave-assisted synthesis (related isomers) Alkyl 4-aryl substituted tetrahydropyridines Microwave irradiation Moderate to high Eco-friendly, solvent reduction, not direct target isomer

Detailed Research Outcomes and Analytical Data

  • The metal-free heterocyclization method provides clean conversion to methyl ester-substituted furo[2,3-b]pyridines with yields up to 91%, confirmed by ^1H and ^13C NMR spectral data.
  • Thermal cyclization of cyano-substituted precursors yields dihydrofuro[2,3-b]pyridine esters in moderate yields (58%), with IR bands characteristic of aryl esters (~1720 cm^-1) and NH groups (~3297 cm^-1).
  • Palladium-catalyzed reactions yield substituted dihydrofuro[2,3-b]pyridines after chromatographic purification, with standard work-up involving extraction, drying, and silica gel chromatography.
  • Microwave-assisted synthesis reduces reaction time and solvent use, producing dihydrofuro derivatives efficiently but requires optimization for specific substitution patterns.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an agonist for nicotinic receptors, which are involved in neurotransmission . The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various physiological processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs include:

  • Furo/Thieno-Pyridine Derivatives (e.g., compounds 6b–6e from ): These feature fused thieno or furo rings but differ in substituents. For instance, 6b–6e have aromatic amine groups at position 4, whereas the target compound has an ester group.
  • Pyrrolo[2,3-b]pyridine Carboxylates (e.g., CAS 351439-07-1): These lack the dihydrofuro ring’s saturation, resulting in full aromaticity. The pyrrolo derivatives exhibit lower molecular weights (e.g., 176.17 g/mol for CAS 351439-07-1) compared to the target compound’s estimated formula (C9H9NO3, ~179.17 g/mol). The dihydrofuro ring introduces oxygen atoms, enhancing polarity and hydrogen-bonding capacity relative to nitrogen-rich pyrrolo analogs .

Physicochemical Properties

Property Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate 6b (Thieno-Pyridine Amine) Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Molecular Formula C9H9NO3 (estimated) C17H14N2OS C9H8N2O2
Molecular Weight ~179.17 g/mol 294.37 g/mol 176.17 g/mol
Functional Group Ester Amine Ester
Melting Point Not reported 217–218°C (decomp.) Not reported
Boiling Point Not reported N/A 333.2±22.0°C
Key Structural Diff. Dihydrofuro ring Thieno ring, amine Fully unsaturated pyrrolo ring
  • The ester group’s electron-withdrawing nature may also modulate electronic properties differently than the electron-donating amine groups in 6b–6e .
  • Solubility and Stability: The oxygen-rich dihydrofuro ring could enhance aqueous solubility compared to sulfur-containing thieno analogs. However, the partial saturation may reduce thermal stability relative to fully aromatic systems .

Biological Activity

Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique fused heterocyclic structure, which combines elements of furan and pyridine. This structural configuration contributes to its biological activity, making it a valuable scaffold for drug development.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of dihydrofuro-pyridine derivatives. For instance, derivatives of this compound exhibited significant antibacterial and antifungal activities against various pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

2. Anti-inflammatory Properties

Research has shown that this compound can inhibit pro-inflammatory cytokines. In vitro studies demonstrated its ability to reduce the production of tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharides (LPS), indicating potential use in treating inflammatory diseases .

3. Antitumor Activity

The compound has also been evaluated for its antitumor effects. Studies reported that certain derivatives showed promising activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the dihydrofuro-pyridine moiety can enhance its anticancer efficacy .

4. Neuroprotective Effects

Preliminary findings indicate that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. Experimental models have shown that this compound can mitigate neuronal damage induced by oxidative stressors .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been found to inhibit specific enzymes involved in inflammatory pathways and cancer progression.
  • Interaction with Receptors : Molecular docking studies suggest that this compound can interact with various biological receptors, influencing signaling pathways related to inflammation and cell survival.
  • Oxidative Stress Modulation : By enhancing antioxidant defenses or directly scavenging free radicals, the compound may protect cells from oxidative damage.

Case Studies and Research Findings

StudyObjectiveFindings
Study A Evaluate antimicrobial activityShowed significant inhibition of bacterial growth with MIC values ranging from 10-50 µg/mL against Gram-positive bacteria.
Study B Investigate anti-inflammatory effectsReduced TNF-α levels by 60% in LPS-stimulated macrophages at a concentration of 25 µM.
Study C Assess antitumor efficacyInduced apoptosis in cancer cell lines with IC50 values between 5-15 µM depending on the derivative used.

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